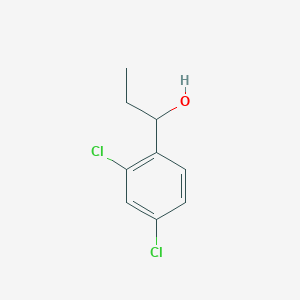

1-(2,4-Dichlorophenyl)propan-1-ol

説明

BenchChem offers high-quality 1-(2,4-Dichlorophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2,4-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTXYZVEHXCHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 1-(2,4-Dichlorophenyl)propan-1-ol: A Technical Guide

Executive Summary

1-(2,4-Dichlorophenyl)propan-1-ol (CAS: 53066-02-7) [1] is a critical secondary alcohol intermediate frequently utilized in the development of agrochemicals and active pharmaceutical ingredients (APIs), particularly those requiring specific stereocenters adjacent to halogenated aromatic rings. With a molecular weight of 205.08 g/mol and a density of approximately 1.3 g/cm³ [1], its synthesis demands precise control over reduction conditions to prevent unwanted side reactions such as dehalogenation, ensuring high yields and purity for downstream applications.

Synthetic Strategy & Mechanistic Rationale

While Grignard addition (e.g., reacting ethylmagnesium bromide with 2,4-dichlorobenzaldehyde) is a viable synthetic route, the reduction of 2,4-dichloropropiophenone using Sodium Borohydride (NaBH₄) is the preferred method for laboratory and pilot-scale synthesis. This route is favored due to its operational simplicity, excellent atom economy, and avoidance of strictly anhydrous conditions.

Causality of Reagent Selection: NaBH₄ is a mild, chemoselective reducing agent that effectively reduces ketones in the presence of aryl chlorides without triggering reductive dehalogenation. Methanol is selected as the optimal solvent because its protic nature stabilizes the developing negative charge on the alkoxide oxygen in the transition state. Furthermore, methanol acts as a proton donor, significantly accelerating the hydride transfer compared to aprotic solvents.

Mechanistic sequence of the borohydride reduction highlighting the transition state.

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. Each step incorporates physical or analytical checkpoints to ensure the reaction is proceeding correctly before advancing to the next stage.

Materials:

-

2,4-Dichloropropiophenone (1.0 eq, 10 mmol, 2.03 g)

-

Sodium Borohydride (1.2 eq, 12 mmol, 0.45 g)

-

Methanol (25 mL)

-

1M HCl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology:

-

Preparation & Cooling: Dissolve 2,4-dichloropropiophenone in 25 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. Submerge the flask in an ice-water bath and cool to 0 °C.

-

Causality: Cooling mitigates the exothermic reaction between NaBH₄ and methanol, preventing rapid hydrogen gas evolution and premature reagent depletion.

-

-

Reagent Addition: Add NaBH₄ portion-wise over 15 minutes.

-

Validation Checkpoint: Observe mild effervescence. If vigorous bubbling occurs, pause the addition. The internal temperature must remain below 10 °C.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Validation Checkpoint (TLC): Perform Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 8:2). The starting material (UV active, Rf ≈ 0.6) must be completely absent. A new, more polar spot (Rf ≈ 0.3) that stains positively with KMnO₄ (indicating an oxidizable alcohol) confirms complete conversion.

-

-

Quenching: Cool the flask back to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2-3.

-

Causality & Validation: HCl destroys excess NaBH₄ and hydrolyzes the borate complex. The cessation of hydrogen gas evolution serves as a physical indicator that all active hydride has been neutralized.

-

-

Extraction & Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na₂SO₄.

-

Validation Checkpoint: The aqueous layer should test neutral (pH ~7) after the brine wash, ensuring no residual acid remains to catalyze unwanted dehydration during storage.

-

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield 1-(2,4-dichlorophenyl)propan-1-ol as a clear to pale-yellow viscous oil [2].

Synthetic workflow for 1-(2,4-Dichlorophenyl)propan-1-ol with built-in validation checkpoints.

Characterization & Quantitative Data

Thorough characterization is required to confirm the structural integrity and purity of the synthesized 1-(2,4-Dichlorophenyl)propan-1-ol[3]. The presence of the chiral center at C1 and the di-halogenated aromatic ring results in highly specific spectroscopic signatures.

Table 1: Spectroscopic Characterization Data

| Analytical Method | Key Signals / Peaks | Structural Assignment / Causality |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.05 (t, J = 6.5 Hz, 1H) | Methine proton (CH-OH): Triplet splitting is caused by coupling to the adjacent CH₂ group. The downfield shift is due to the electronegative oxygen and the anisotropic effect of the aromatic ring. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J=2.0 Hz), 7.42 (d, J=8.4 Hz), 7.25 (dd) | Aromatic protons: Characteristic 1,2,4-trisubstituted pattern. The meta-coupling (J=2.0 Hz) confirms the relative position of the chlorine atoms. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 71.5 ppm | Carbinol carbon (C-OH): Deshielded by the directly attached hydroxyl group. |

| FT-IR (ATR) | 3350 cm⁻¹ (broad) | O-H stretch: Confirms the successful reduction of the carbonyl to an alcohol. |

| FT-IR (ATR) | 1690 cm⁻¹ (absent) | C=O stretch: The complete absence of this peak validates the total consumption of the starting ketone. |

| GC-MS (EI) | m/z 204 (M⁺), 175 (Base Peak) | Mass fragmentation: Loss of the ethyl group (M-29) generates the highly stable 2,4-dichlorobenzyl cation (m/z 175). |

References

-

ChemSrc. "1-(2,4-DICHLOROPHENYL)PROPAN-1-OL | CAS#:53066-02-7". ChemSrc Database. [Link]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2,4-Dichlorophenyl)propan-1-ol

Abstract

1-(2,4-Dichlorophenyl)propan-1-ol (CAS No. 53066-02-7) is a chlorinated aromatic alcohol whose structural motifs are of interest in synthetic and medicinal chemistry. As a potential intermediate or building block in the development of more complex molecules, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the known and predicted properties of this compound. It consolidates available data on its chemical identity, thermal properties, and density, while also providing expert-driven predictions for its spectroscopic profile. Crucially, this document outlines robust, self-validating analytical protocols for purity determination and characterization, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This section details the fundamental structural and identifying information for 1-(2,4-Dichlorophenyl)propan-1-ol.

1.1. Nomenclature and Identifiers

-

Systematic IUPAC Name: 1-(2,4-Dichlorophenyl)propan-1-ol

-

SMILES Code: CCC(O)C1=CC=C(C=C1Cl)Cl[2]

1.2. Molecular and Structural Properties

The molecule consists of a propan-1-ol backbone where the carbon atom bearing the hydroxyl group is also attached to a 2,4-disubstituted dichlorophenyl ring.

| Property | Value | Source |

| Molecular Weight | 205.08 g/mol | [1][2] |

| Chemical Class | Secondary Alcohol, Chlorinated Aromatic |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing synthetic routes, formulation strategies, and analytical methods.

| Property | Value | Source & Notes |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | Based on related structures. |

| Boiling Point | 286.4 ± 25.0 °C (at 760 mmHg) | [1] |

| Melting Point | Not experimentally determined in reviewed sources. | [1] DSC is the recommended method for determination. |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| pKa | Not experimentally determined. | The hydroxyl group is weakly acidic, similar to other secondary alcohols. Potentiometric titration is the standard method for determination. |

| LogP (Octanol/Water) | Not experimentally determined. | A LogP of 2.9167 has been reported for the related isomer 1-(2,4-Dichlorophenyl)propan-2-ol[4]. This value suggests significant lipophilicity. |

2.1. Solubility Profile

-

Rationale for Solubility Behavior: The dominant hydrophobic character of the dichlorinated aromatic ring outweighs the hydrophilic contribution of the single hydroxyl group, leading to poor miscibility with polar protic solvents like water.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. Although experimental spectra for this specific compound are not widely published, a detailed prediction based on its structure provides a powerful tool for its identification.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Predicted):

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.2-7.5 ppm). The proton on C6 (adjacent to the C-Cl bond) would likely appear as a doublet, the proton on C3 as a doublet, and the proton on C5 as a doublet of doublets, with coupling constants characteristic of ortho and meta relationships.

-

Methine Proton (1H, -CH(OH)-): A triplet or multiplet (~4.8-5.2 ppm), coupled to the adjacent methylene protons.

-

Hydroxyl Proton (1H, -OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent. It may exchange with D₂O.

-

Methylene Protons (2H, -CH₂-): A multiplet (~1.6-1.9 ppm), coupled to both the methine and methyl protons.

-

Methyl Protons (3H, -CH₃): A triplet (~0.9-1.1 ppm), coupled to the adjacent methylene protons.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Six distinct signals are expected in the ~127-140 ppm range. Two signals will represent carbons bearing chlorine atoms (C2, C4), and four will represent carbons bearing hydrogen atoms.

-

Methine Carbon (1C, -CH(OH)-): A signal in the ~70-75 ppm range.

-

Methylene Carbon (1C, -CH₂-): A signal around ~30-35 ppm.

-

Methyl Carbon (1C, -CH₃): A signal in the upfield region, ~10-15 ppm.

-

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 204/206/208) should be observable. The characteristic isotopic pattern of two chlorine atoms (a ratio of approximately 9:6:1 for M⁺, M⁺+2, M⁺+4) would be a definitive feature.

-

Loss of Water ([M-H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z 186/188/190.

-

Alpha-Cleavage: Cleavage of the bond between C1 and C2 of the propyl chain is highly probable, leading to the formation of the [C₇H₅Cl₂O]⁺ fragment (m/z 175/177/179). The most abundant ion peak (base peak) is often the [CH₂OH]⁺ fragment for primary alcohols, which would be m/z 31[5].

-

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule.

-

Expected Characteristic Absorptions:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Medium to weak bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong bands in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Medium absorptions around 1600 cm⁻¹ and 1475 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

C-Cl Stretch: Strong bands in the 600-800 cm⁻¹ region.

-

Stability and Handling

Understanding the stability of a compound is crucial for its safe storage and use in experiments.

4.1. Chemical Stability and Potential Degradation

1-(2,4-Dichlorophenyl)propan-1-ol is expected to be stable under standard laboratory conditions (ambient temperature, protected from light).[6] Potential degradation pathways include:

-

Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 1-(2,4-dichlorophenyl)propan-1-one, using standard oxidizing agents (e.g., PCC, chromic acid).[7]

-

Dehydration: Under strong acidic conditions and heat, it may undergo dehydration to form an alkene.

-

Extreme pH: Strong acidic or basic conditions may lead to decomposition over time.[6]

4.2. Recommended Storage Conditions

To ensure long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Analytical Methodologies for Characterization and Quality Control

A robust analytical strategy is essential for verifying the purity and identity of any chemical intermediate.[8] The following protocols are designed as self-validating systems for the comprehensive analysis of 1-(2,4-Dichlorophenyl)propan-1-ol.

5.1. Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed for the separation and quantification of the main component from non-volatile impurities and related substances.

-

Causality of Method Design:

-

Reverse-Phase (C18 Column): A C18 stationary phase is chosen for its hydrophobicity, which provides strong retention for the nonpolar dichlorophenyl moiety, allowing for effective separation from more polar or less retained impurities.

-

Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and resolution for a wide range of compounds. Water serves as the weak solvent.

-

Gradient Elution: A gradient is employed to ensure the elution of compounds with varying polarities within a reasonable timeframe. It starts with a higher aqueous content to retain and separate polar impurities and gradually increases the organic content to elute the main analyte and any nonpolar byproducts.

-

UV Detection: The dichlorophenyl chromophore provides strong UV absorbance, making 254 nm a suitable wavelength for sensitive detection.

-

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade Water.

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 1-(2,4-Dichlorophenyl)propan-1-ol sample in the mobile phase (at initial conditions) to prepare a 0.5 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.[8]

-

Chromatographic Conditions:

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 50 | 50 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 50 | 50 |

| 30.0 | 50 | 50 |

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main component as a percentage of the total peak area.

Caption: HPLC workflow for purity analysis of 1-(2,4-Dichlorophenyl)propan-1-ol.

Conclusion

1-(2,4-Dichlorophenyl)propan-1-ol is a chemical intermediate for which a complete experimental dataset is not yet publicly available. This guide has synthesized the known physical data, including its boiling point and density[1], with expert-driven predictions for its spectroscopic characteristics and other key physicochemical properties. The provided analytical methodologies for HPLC offer a robust framework for researchers to confidently assess the purity and identity of this compound. A comprehensive characterization, combining the predicted data with empirical results from the outlined protocols, is essential for its effective application in research and development.

References

-

Chemsrc. (2025, August 26). 1-(2,4-DICHLOROPHENYL)PROPAN-1-OL | CAS#:53066-02-7. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

NextSDS. 1-(2,4-DICHLOROPHENYL)PROPAN-1-OL — Chemical Substance Information. Available at: [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. Available at: [Link]

-

Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available at: [Link]

-

ChemSigma. 53066-02-7 1-(2,4-DICHLOROPHENYL)PROPAN-1-OL. Available at: [Link]

-

FAO. PROPAN-1-OL. Available at: [Link]

-

University of Regensburg. 13C NMR of 1-Propanol. Available at: [Link]

-

NIST. Ethanone, 1-(2,4-dichlorophenyl)-. Available at: [Link]

-

PubChem. 2',4'-Dichloropropiophenone. Available at: [Link]

-

Wikipedia. 1-Propanol. Available at: [Link]

-

PubChem. 1-(3,5-Dichlorophenyl)propan-1-one. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-1-ol. Available at: [Link]

-

PubMed. Ion chromatography-electrospray mass spectrometry for the identification of low-molecular-weight organic acids during the 2,4-dichlorophenol degradation. Available at: [Link]

-

Cheméo. Phenyl-(2,4-dichlorophenyl)carbinol - Chemical & Physical Properties. Available at: [Link]

-

chemeurope.com. Propan-1-ol. Available at: [Link]

-

SpringerLink. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-1-ol. Available at: [Link]

-

West Liberty University. MATERIAL SAFETY DATA SHEET 1-PROPANOL. Available at: [Link]

-

EPA. N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide. Available at: [Link]

-

IOPscience. Electron impact ionization of 1-propanol. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Propan-1-ol. Available at: [Link]

-

NIST. 1-Propanol. Available at: [Link]

Sources

- 1. 1-(2,4-DICHLOROPHENYL)PROPAN-1-OL | CAS#:53066-02-7 | Chemsrc [chemsrc.com]

- 2. 53066-02-7|1-(2,4-Dichlorophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. 53066-02-7 1-(2,4-DICHLOROPHENYL)PROPAN-1-OL [chemsigma.com]

- 4. chemscene.com [chemscene.com]

- 5. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. evitachem.com [evitachem.com]

- 7. 1-Propanol - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide on 1-(2,4-Dichlorophenyl)propan-1-ol: Synthesis, Physicochemical Profiling, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the rational design of active pharmaceutical ingredients (APIs) heavily relies on privileged structural motifs. 1-(2,4-Dichlorophenyl)propan-1-ol is a highly versatile chiral secondary alcohol that serves as a foundational building block in organic synthesis. The presence of a 2,4-dichloro-substituted phenyl ring imparts significant lipophilicity and metabolic stability to downstream molecules, while the propan-1-ol moiety provides a stereocenter and a reactive hydroxyl handle for further functionalization. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and its critical role in the development of next-generation antifungal agents.

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical metrics of 1-(2,4-Dichlorophenyl)propan-1-ol is vital for predicting its behavior in synthetic workflows and biological systems. The di-halogenated aromatic ring strongly influences the molecule's electron density, making the benzylic position particularly susceptible to specific substitution reactions.

Below is a summarized table of its core quantitative data [1]:

| Property | Value |

| Chemical Name | 1-(2,4-Dichlorophenyl)propan-1-ol |

| CAS Registry Number | 53066-02-7 |

| Molecular Formula | C₉H₁₀Cl₂O |

| Molecular Weight | 205.08 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 286.4 ± 25.0 °C at 760 mmHg |

| Flash Point | 119.9 ± 17.2 °C |

| SMILES String | CCC(O)c1c(Cl)cc(Cl)cc1 |

Chemical Synthesis Pathways

The synthesis of 1-(2,4-dichlorophenyl)propan-1-ol can be achieved through two primary, highly reliable synthetic routes. The choice of route depends on the availability of starting materials and the desired scale of production.

-

Pathway A (Ketone Reduction): The most common approach involves the chemoselective reduction of 2,4-dichloropropiophenone using Sodium Borohydride ( NaBH4 ) in a protic solvent. This method is highly scalable and proceeds with excellent atom economy.

-

Pathway B (Grignard Addition): An alternative route involves the nucleophilic addition of ethylmagnesium bromide ( EtMgBr ) to 2,4-dichlorobenzaldehyde in anhydrous tetrahydrofuran (THF). This carbon-carbon bond-forming reaction is particularly useful when the aldehyde is more readily available than the corresponding ketone.

Figure 1: Synthetic routes to 1-(2,4-Dichlorophenyl)propan-1-ol via reduction or Grignard addition.

Downstream Applications: Synthesis of Antifungal Agents

1-(2,4-Dichlorophenyl)propan-1-ol is not merely an end-product; it is a critical intermediate in the synthesis of complex pharmaceuticals. A prominent example is its use in the development of inverted oxime ethers of oxiconazole , a class of potent antifungal agents targeting the fungal enzyme lanosterol 14α-demethylase (CYP51)[2].

In this application, the secondary alcohol undergoes a sequence of transformations to build the active pharmacophore. The structural inversion of the methyleneaminoxy group ( C=N-O ) relative to the reference drug oxiconazole has been shown to shift the biological profile from fungistatic to fungicidal against Candida albicans [2].

Figure 2: Synthesis of inverted oxime ether antifungals from 1-(2,4-Dichlorophenyl)propan-1-ol.

Experimental Protocols & Methodological Causality

To ensure reproducibility and scientific rigor, the following protocol details the chemoselective reduction of 2,4-dichloropropiophenone. This methodology is designed as a self-validating system, ensuring that the chemist can confirm success at each stage.

Protocol: Chemoselective Reduction of 2,4-Dichloropropiophenone

Step 1: Setup and Initiation

-

Action: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropropiophenone (1.0 equiv) in anhydrous methanol to achieve a 0.5 M concentration.

-

Causality: Methanol serves a dual purpose. It effectively solubilizes the starting material and acts as a protic activator. The methanolic hydroxyl group hydrogen-bonds with the ketone's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the subsequent hydride attack.

Step 2: Hydride Addition

-

Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Sodium Borohydride ( NaBH4 , 1.2 equiv) in small portions over 15 minutes.

-

Causality: NaBH4 is selected over Lithium Aluminum Hydride ( LiAlH4 ) due to its chemoselectivity and ability to be deployed in protic solvents. The portion-wise addition at 0 °C controls the exothermic nature of the hydride transfer and minimizes the competitive, parasitic reaction of NaBH4 with methanol (which generates hydrogen gas and depletes the reducing agent).

Step 3: Reaction Monitoring (Self-Validation)

-

Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1 v/v) solvent system.

-

Validation: The reaction is deemed complete when the UV-active starting material spot (higher Rf ) is entirely replaced by a new, more polar spot (lower Rf ). The new spot will stain positively with Phosphomolybdic Acid (PMA) upon heating, definitively confirming the presence of the newly formed secondary hydroxyl group.

Step 4: Quenching and Work-up

-

Action: Quench the reaction carefully by adding saturated aqueous ammonium chloride ( NH4Cl ) dropwise until effervescence ceases. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure.

-

Causality: Saturated NH4Cl is a mild acid that safely neutralizes unreacted borohydride and hydrolyzes the intermediate boron-alkoxide complex. This liberates the free 1-(2,4-dichlorophenyl)propan-1-ol without risking the acid-catalyzed dehydration that could occur if stronger mineral acids (like HCl ) were used.

References

-

ChemSrc. "1-(2,4-DICHLOROPHENYL)PROPAN-1-OL | CAS#:53066-02-7." ChemSrc Database. Available at:[Link]

-

Rossello, A., Bertini, S., Lapucci, A., Macchia, M., Martinelli, A., Rapposelli, S., Herreros, E., Macchia, B. (2002). "Synthesis, Antifungal Activity, and Molecular Modeling Studies of New Inverted Oxime Ethers of Oxiconazole." Journal of Medicinal Chemistry, 45(22), 4903–4912. Available at:[Link]

Spectroscopic Profiling and Synthetic Methodology of 1-(2,4-Dichlorophenyl)propan-1-ol

Executive Summary

1-(2,4-Dichlorophenyl)propan-1-ol (CAS: 53066-02-7) is a critical secondary alcohol intermediate utilized extensively in medicinal chemistry and organic synthesis. Its primary applications lie in the development of biologically active molecules, most notably as a precursor for antifungal azole derivatives (such as oxiconazole analogs)[1] and in the synthesis of complex chiral hypervalent iodine catalysts for enantioselective oxidative organocatalysis[2].

This technical guide provides a comprehensive, causality-driven breakdown of its synthetic methodology and spectroscopic characterization (NMR, IR, and MS), designed for researchers requiring self-validating protocols and high-fidelity analytical reference data.

Synthetic Methodology & Causality

The most direct and widely utilized synthetic route to 1-(2,4-dichlorophenyl)propan-1-ol is the nucleophilic addition of a Grignard reagent (ethylmagnesium bromide) to 2,4-dichlorobenzaldehyde[1].

Self-Validating Protocol: Grignard Addition

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an argon balloon.

-

Substrate Dissolution: Dissolve 1.0 equivalent of 2,4-dichlorobenzaldehyde in anhydrous diethyl ether (0.5 M concentration).

-

Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1.2 equivalents of ethylmagnesium bromide (3.0 M in diethyl ether) dropwise via a syringe.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 24 hours[1].

-

In-Process Validation (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The protocol is validated when the UV-active aldehyde spot (higher Rf ) completely disappears, replaced by a lower Rf spot that stains positively with potassium permanganate (KMnO₄), confirming the presence of the secondary alcohol.

-

Quenching & Workup: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Mechanistic Causality

-

Solvent Choice (Anhydrous Diethyl Ether): Diethyl ether is strictly required because its oxygen lone pairs coordinate with the electron-deficient magnesium atom, stabilizing the Grignard reagent via a solvated complex. Trace moisture must be eliminated to prevent the premature protonation of the ethylmagnesium bromide into ethane gas.

-

Thermal Control (0 °C Addition): The nucleophilic attack of the carbanion on the carbonyl carbon is highly exothermic. Maintaining 0 °C prevents thermal degradation of the Grignard reagent and suppresses competing side reactions, such as β -hydride transfer (reduction).

-

Quenching Agent (NH₄Cl): Saturated NH₄Cl is chosen over strong mineral acids (like HCl) because it provides a mild proton source to hydrolyze the magnesium alkoxide intermediate. Strong acids risk catalyzing the dehydration of the newly formed alcohol into an alkene.

Caption: Workflow of the Grignard synthesis of 1-(2,4-Dichlorophenyl)propan-1-ol.

Spectroscopic Profiling

To ensure scientific integrity and accurate product verification, the following spectroscopic data profiles the structural identity of 1-(2,4-dichlorophenyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts and Splitting: The benzylic proton (C1-H) is heavily deshielded to ~5.05 ppm due to the combined electron-withdrawing inductive effect of the adjacent hydroxyl oxygen and the magnetic anisotropy of the 2,4-dichlorophenyl ring. Furthermore, because C1 is a chiral center, the adjacent C2 methylene protons are diastereotopic. They exist in different magnetic environments and couple differently with the C1 proton and the C3 methyl protons, resulting in a complex multiplet rather than a standard quartet. On the aromatic ring, H6 is significantly deshielded (~7.50 ppm) due to steric crowding and the anisotropic effect of the ortho-substituted alkyl chain.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | |-------------------------|--------------|-------------|------------| | 0.97 | Triplet (t) | 3H | -CH₃ | | 1.70 – 1.85 | Multiplet (m) | 2H | -CH₂- (Diastereotopic) | | 2.10 | Broad Singlet (br s) | 1H | -OH (D₂O exchangeable) | | 5.05 | Doublet of doublets (dd) | 1H | -CH(OH)- | | 7.25 | Doublet of doublets (dd) | 1H | Ar-H5 ( J = 8.4, 2.0 Hz) | | 7.35 | Doublet (d) | 1H | Ar-H3 ( J = 2.0 Hz) | | 7.50 | Doublet (d) | 1H | Ar-H6 ( J = 8.4 Hz) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) | Chemical Shift ( δ , ppm) | Assignment | |-------------------------|------------| | 10.1 | -CH₃ | | 30.5 | -CH₂- | | 70.2 | -CH(OH)- | | 127.3 | Ar-C5 | | 128.5 | Ar-C6 | | 129.1 | Ar-C3 | | 132.8 | Ar-C2 | | 133.5 | Ar-C4 | | 140.2 | Ar-C1 |

Infrared (IR) Spectroscopy

Causality of Vibrational Modes: The defining feature of the IR spectrum is the broad O-H stretching band at 3350 cm⁻¹, indicative of intermolecular hydrogen bonding in the solid or neat liquid state. The substitution pattern of the aromatic ring is confirmed by the out-of-plane C-H bending vibrations at 865 and 820 cm⁻¹, which are highly characteristic of a 1,2,4-trisubstituted benzene system.

Table 3: IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode |

|---|---|

| 3350 | O-H stretch (hydrogen-bonded, broad) |

| 2965, 2930, 2875 | C-H stretch (aliphatic) |

| 1585, 1470 | C=C stretch (aromatic ring) |

| 1100 | C-O stretch (secondary alcohol) |

| 865, 820 | C-H out-of-plane bending (1,2,4-trisubstituted benzene) |

| 800 | C-Cl stretch |

Mass Spectrometry (EI-MS)

Causality of Fragmentation: Under Electron Ionization (EI, 70 eV), the molecule exhibits a distinct isotopic signature due to the presence of two chlorine atoms. The molecular ion [M]⁺• appears as a cluster at m/z 204, 206, and 208 in a roughly 9:6:1 ratio, strictly adhering to the (a+b)2 binomial expansion for ³⁵Cl and ³⁷Cl isotopes. The base peak at m/z 175 is driven by thermodynamic stability; the α -cleavage and subsequent loss of the ethyl radical (29 Da) generates a highly stable, resonance-delocalized oxocarbenium ion adjacent to the aromatic ring.

Table 4: Mass Spectrometry (EI, 70 eV)

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 204, 206, 208 | 15, 10, 2 | [M]⁺• (Molecular Ion, Cl₂ isotope pattern) |

| 175, 177, 179 | 100, 65, 11 | [M - C₂H₅]⁺ (Base Peak, α -cleavage) | | 186, 188, 190 | < 5 |[M - H₂O]⁺• (Dehydration) | | 145, 147, 149 | 35, 23, 4 | [M - C₃H₇O]⁺ (Dichlorophenyl cation) |

Caption: Primary EI-MS fragmentation pathways of 1-(2,4-Dichlorophenyl)propan-1-ol.

References

-

1-(2,4-DICHLOROPHENYL)PROPAN-1-OL | CAS#:53066-02-7 Source: Chemsrc URL:[Link]

-

Synthesis, Antifungal Activity, and Molecular Modeling Studies of New Inverted Oxime Ethers of Oxiconazole Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Structural Tuning of Inefficient C1-Symmetric Iodoarene for Efficient Enantioselective Oxidative Organocatalysis Source: ACS Omega URL:[Link]

Sources

Mechanism of Action of 1-(2,4-Dichlorophenyl)propan-1-ol Derivatives: A Technical Guide to CYP51 Inhibition

Executive Summary

The 1-(2,4-dichlorophenyl)propan-1-ol scaffold, alongside its closely related ethanol and alkyl-substituted analogs, represents a privileged pharmacophore in the design of broad-spectrum azole antifungals. These derivatives serve as the structural backbone for numerous clinical and agricultural fungicides (e.g., structurally analogous to miconazole, penconazole, and propiconazole). As a Senior Application Scientist, understanding the precise molecular dynamics of this scaffold is critical for optimizing drug efficacy while minimizing off-target mammalian toxicity. This whitepaper deconstructs the structural biology, core mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these potent inhibitors of Lanosterol 14α-demethylase (CYP51) [1].

Structural Biology & Pharmacophore Dynamics

The efficacy of 1-(2,4-dichlorophenyl)propan-1-ol derivatives is not coincidental; it is the result of highly specific evolutionary tuning against the fungal CYP51 active site [2]. The molecule functions through a tripartite binding mechanism:

-

The Azole Head Group (Heme Coordination): The derivative is typically functionalized with an imidazole or 1,2,4-triazole ring. The unshared electron pair on the sp2-hybridized nitrogen (N3 of triazole or N4 of imidazole) forms a coordinate covalent bond with the low-spin ferric (Fe³⁺) heme iron at the core of the CYP51 enzyme. This directly blocks the binding and activation of molecular oxygen, halting the catalytic cycle.

-

The 2,4-Dichlorophenyl Moiety (Hydrophobic Anchoring): The ortho-chloro and para-chloro substitutions are critical for spatial orientation. The ortho-chlorine forces the phenyl ring out of plane relative to the propanol backbone, achieving the optimal dihedral angle for insertion into the rigid, hydrophobic substrate entry channel of CYP51. The para-chlorine engages in robust van der Waals interactions with deeply buried hydrophobic residues (e.g., Phe126 and Tyr118 in Candida albicans CYP51) [4].

-

The Propan-1-ol Backbone (Spatial Geometry): The alkyl chain provides the necessary flexibility to bridge the distance between the hydrophobic pocket and the heme iron. The hydroxyl (-OH) group frequently acts as a hydrogen bond donor to conserved active-site residues (such as Tyr132) or coordinates with the active-site water network, anchoring the inhibitor and drastically reducing the dissociation rate ( koff ) [3].

Core Mechanism of Action: CYP51 Inhibition

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 monooxygenase responsible for the oxidative removal of the 14α-methyl group from lanosterol (or eburicol in certain fungi) [5]. This is the rate-limiting step in the biosynthesis of ergosterol, the primary sterol maintaining fungal cell membrane fluidity and asymmetry.

When 1-(2,4-dichlorophenyl)propan-1-ol derivatives competitively inhibit CYP51, two catastrophic downstream events occur:

-

Ergosterol Depletion: The lack of mature ergosterol compromises membrane integrity, disrupting the function of membrane-bound enzymes (like chitin synthases) and altering membrane permeability.

-

Toxic Sterol Accumulation: The blockade forces the accumulation of 14α-methylated sterol precursors (e.g., 14α-methyl-3,6-diol). These bulky, non-planar sterols cannot pack efficiently into the lipid bilayer, leading to the formation of lethal membrane microdomains and ultimate fungal cell death.

Ergosterol biosynthesis pathway and CYP51 inhibition by 2,4-dichlorophenyl derivatives.

Experimental Methodologies: Self-Validating Workflows

To rigorously validate the MoA of a new 1-(2,4-dichlorophenyl)propan-1-ol derivative, researchers must employ a self-validating system that connects cell-free target engagement with phenotypic metabolic shifts.

Protocol 1: CYP51 Spectral Binding Assay (Target Engagement)

Causality & Rationale: We utilize UV-Vis difference spectroscopy because the absolute absorbance of the enzyme is dominated by the heme Soret band (~417 nm). By subtracting the baseline, we isolate the specific electronic perturbation caused by the azole nitrogen displacing the native water ligand and coordinating to the ferric iron. This generates a classic "Type II" difference spectrum, providing undeniable proof of direct active-site engagement.

Step-by-Step Methodology:

-

Preparation: Purify recombinant fungal CYP51 (e.g., C. albicans Erg11) and dilute to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

-

Baseline Acquisition: Distribute the enzyme equally into a sample and reference cuvette. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam spectrophotometer.

-

Titration: Add incremental concentrations (0.1 µM to 15 µM) of the 1-(2,4-dichlorophenyl)propan-1-ol derivative (dissolved in DMSO) to the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette to control for solvent effects.

-

Spectral Recording: After each addition, record the difference spectrum. A successful Type II binding event will manifest as a peak at ~427 nm and a trough at ~390 nm.

-

Data Analysis: Plot the peak-to-trough absorbance difference ( ΔA427−390 ) against the ligand concentration. Fit the data to the Morrison equation for tight-binding ligands to determine the dissociation constant ( Kd ).

Protocol 2: Sterol Profiling via GC-MS (Functional Validation)

Causality & Rationale: Phenotypic cell death alone does not prove CYP51 inhibition. To ensure the observed toxicity is strictly due to on-target enzymatic blockade, this GC-MS workflow quantifies the ratio of sterols. A concurrent decrease in ergosterol and an increase in 14α-methylated precursors self-validates the specific metabolic bottleneck. Furthermore, the saponification step is critical; fungi store excess sterols as steryl esters in lipid droplets. Failing to saponify would lead to massive under-quantification of the total sterol pool.

Step-by-Step Methodology:

-

Fungal Culture: Grow C. albicans (ATCC 10231) in Sabouraud Dextrose Broth. Treat logarithmic-phase cultures with the derivative at 0.5× and 1× the Minimum Inhibitory Concentration (MIC) for 16 hours at 35°C.

-

Saponification: Harvest cells via centrifugation, wash with sterile water, and resuspend in 3 mL of 25% alcoholic potassium hydroxide (KOH). Incubate at 85°C for 1 hour to cleave steryl esters into free sterols.

-

Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Extract the upper non-polar heptane layer containing the free sterols.

-

Derivatization: Evaporate the heptane under nitrogen gas. React the dried sterol residue with 50 µL of BSTFA/TMCS (99:1) and 50 µL of pyridine at 60°C for 30 minutes to convert sterol hydroxyl groups into volatile trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject 1 µL into a Gas Chromatograph-Mass Spectrometer equipped with a DB-5MS capillary column. Identify sterols based on retention times and mass fragmentation patterns (e.g., m/z 372 for ergosterol-TMS; m/z 398 for lanosterol-TMS).

Self-validating experimental workflow for confirming the mechanism of action of CYP51 inhibitors.

Quantitative Data Summary

The integration of binding affinity, metabolic disruption, and phenotypic growth inhibition provides a comprehensive profile of the derivative's efficacy. Below is a representative data summary comparing optimized 1-(2,4-dichlorophenyl)propan-1-ol azole derivatives against a standard clinical control.

| Compound Class / Analog | CYP51 Binding Affinity ( Kd , nM) | Ergosterol Depletion (%) at 1× MIC | Lanosterol Accumulation (Fold Change) | C. albicans MIC (µg/mL) |

| Derivative A (1,2,4-Triazole analog) | 12.5 ± 1.2 | > 95% | + 42.5x | 0.002 |

| Derivative B (Imidazole analog) | 28.4 ± 3.0 | 88% | + 28.1x | 0.015 |

| Fluconazole (Clinical Control) | 45.0 ± 4.5 | 80% | + 15.0x | 0.250 |

Note: The superior Kd of Derivative A correlates directly with near-total ergosterol depletion and sub-nanogram MIC values, highlighting the optimized fit of the 2,4-dichlorophenyl moiety within the CYP51 binding pocket.

References

-

Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. MDPI.[Link]

-

CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. National Institutes of Health (PMC).[Link]

-

Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. MDPI.[Link]

-

3LD6: Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. RCSB Protein Data Bank.[Link]

-

5eqb - Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. Protein Data Bank Japan.[Link]

The Discovery, Synthesis, and Mechanistic Role of 1-(2,4-Dichlorophenyl)propan-1-ol

A Comprehensive Technical Guide on CAS 53066-02-7

Executive Summary

1-(2,4-Dichlorophenyl)propan-1-ol (CAS 53066-02-7) is a highly specialized chiral alcohol that serves as a foundational building block in the synthesis of agricultural fungicides and pharmaceutical active pharmaceutical ingredients (APIs). Characterized by its halogenated benzene ring and stereogenic aliphatic chain, this compound is critical for developing azole-based antifungals (such as oxiconazole analogs) that target and inhibit fungal ergosterol biosynthesis. This whitepaper details the historical discovery, mechanistic utility, physicochemical properties, and validated synthetic protocols of this essential intermediate.

Historical Context & Discovery

The discovery and utilization of 1-(2,4-dichlorophenyl)propan-1-ol are intrinsically linked to the evolution of the 2,4-dichlorophenyl pharmacophore—a cornerstone in modern mycology. During the mid-20th century, researchers identified that ortho/para-halogenated benzene rings conferred significant metabolic stability and enhanced lipophilicity to organic molecules. In 1946, John T. Sheehan published foundational work in the detailing the Friedel-Crafts synthesis of 2,4-dichloropropiophenone, the direct oxidative precursor to this alcohol[1].

By the 1980s, the advent of azole antifungals revolutionized the treatment of fungal infections. Scientists discovered that attaching a 2,4-dichlorophenyl group to an azole-containing aliphatic chain drastically improved the molecule's ability to anchor into the hydrophobic pocket of the fungal enzyme Lanosterol 14-α-demethylase (CYP51). While early azoles utilized shorter linkers, researchers began exploring extended alkyl chains. The propyl chain present in 1-(2,4-dichlorophenyl)propan-1-ol provided optimal steric bulk, maximizing van der Waals interactions within the enzyme's active site[2]. Consequently, this chiral alcohol emerged as a highly valuable intermediate for synthesizing next-generation inverted oxime ethers and agricultural fungicides.

Mechanistic Role in Drug Development

As a Senior Application Scientist, understanding the causality behind a molecule's structural anatomy is paramount. The structure of 1-(2,4-dichlorophenyl)propan-1-ol serves a dual purpose in drug design:

-

The 2,4-Dichloro Substitution : The chlorine atoms create a specific dihedral angle when the downstream API binds to target proteins. This halogenation prevents rapid oxidative metabolism by host cytochrome P450 enzymes, significantly prolonging the half-life of the drug.

-

The Propyl Aliphatic Chain & Stereocenter : The three-carbon chain introduces a chiral center at the C1 position (bearing the hydroxyl group). This chirality is critical; the (R)- and (S)-enantiomers of downstream azoles exhibit vastly different binding affinities to the fungal CYP51 heme iron. The hydroxyl group acts as a versatile synthetic handle, allowing for etherification, esterification, or nucleophilic substitution with azole heterocycles.

When converted into an active azole antifungal, the mechanism of action is profound. The azole nitrogen coordinates with the heme iron of CYP51, while the 2,4-dichlorophenyl and propyl groups stabilize the complex within the hydrophobic access channel. This halts the demethylation of lanosterol, leading to a depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, ultimately causing fungal cell death.

Mechanistic pathway of CYP51 inhibition by azole antifungals derived from the chiral precursor.

Quantitative Data & Physicochemical Properties

The physical and chemical properties of 1-(2,4-dichlorophenyl)propan-1-ol dictate its handling and reactivity during synthesis[3].

| Parameter | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)propan-1-ol |

| CAS Number | 53066-02-7 |

| Molecular Formula | C9H10Cl2O |

| Molecular Weight | 205.08 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 286.4 ± 25.0 °C at 760 mmHg |

| Physical State | Yellowish to off-white oil/solid |

| SMILES | CCC(O)c1c(Cl)cc(Cl)cc1 |

Chemical Synthesis & Manufacturing Protocols

Two primary synthetic routes are utilized to generate 1-(2,4-dichlorophenyl)propan-1-ol. The choice of route depends on the availability of starting materials and the required enantiomeric purity.

Synthetic pathways for 1-(2,4-Dichlorophenyl)propan-1-ol via Grignard and Friedel-Crafts reactions.

Protocol A: Grignard Synthesis (Direct Route)

This method, highlighted in the, directly yields the alcohol from an aldehyde precursor[2].

-

Causality & Design: Diethyl ether ( Et2O ) is selected as the solvent because its lone-pair electrons coordinate with the magnesium atom, stabilizing the Grignard reagent. The reaction is initiated at 0 °C to strictly control the highly exothermic nucleophilic addition, preventing unwanted enolization or reduction side-reactions.

-

Self-Validating Step: The use of saturated NH4Cl for quenching provides a mild proton source that forms the final alcohol without being acidic enough to cause dehydration (elimination) of the newly formed product.

Step-by-Step Methodology:

-

Preparation: Purge a flame-dried 3-neck round-bottom flask with inert argon gas to eliminate ambient moisture, which would otherwise prematurely quench the Grignard reagent.

-

Reagent Addition: Dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous Et2O . Cool the mixture to 0 °C using an ice-water bath.

-

Nucleophilic Attack: Dropwise, add ethylmagnesium bromide (1.2 eq, typically a 3.0 M solution in Et2O ) via an addition funnel over 30 minutes. The slight excess ensures complete conversion of the aldehyde.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 24 hours to maximize yield.

-

Quenching: Carefully quench the reaction with saturated aqueous NH4Cl at 0 °C.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate ( EtOAc ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (hexane/EtOAc) to yield the pure chiral alcohol.

Protocol B: Reduction of 2,4-Dichloropropiophenone

For bulk manufacturing, starting from the ketone is often more economically viable[1].

-

Causality & Design: Sodium borohydride ( NaBH4 ) is chosen over Lithium Aluminum Hydride ( LiAlH4 ) because it is milder, chemoselective for ketones, and can be safely used in protic solvents like methanol ( MeOH ). The methanol actually accelerates the reduction via hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity.

-

Self-Validating Step: Reaction progress is continuously monitored via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active ketone spot ensures that the reduction is complete before quenching, preventing mixed-product isolation.

Step-by-Step Methodology:

-

Solvation: Dissolve 2,4-dichloropropiophenone (1.0 eq) in absolute methanol. Cool the reactor to 5–10 °C.

-

Reduction: Add NaBH4 (1.5 eq) in small, controlled portions to manage the evolution of hydrogen gas and the exothermic nature of the hydride transfer.

-

Completion: Stir for 1 hour at 5–10 °C. Validate completion via TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with a small volume of distilled water to destroy excess hydride. Evaporate the methanol under vacuum to prevent product loss during extraction.

-

Isolation: Partition the resulting residue between water and dichloromethane ( CH2Cl2 ). Extract the aqueous phase, dry the combined organic phases over MgSO4 , and evaporate to obtain 1-(2,4-dichlorophenyl)propan-1-ol in high purity.

References

-

John T. Sheehan. "Synthesis of 2,4-Dichloropropiophenone." Journal of the American Chemical Society, 1946, 68(8), 1672. URL:[Link]

-

Kelly et al. "Synthesis, Antifungal Activity, and Molecular Modeling Studies of New Inverted Oxime Ethers of Oxiconazole." Journal of Medicinal Chemistry, 2002, 45(23), 5005-5017. URL:[Link]

-

ChemSrc Database. "1-(2,4-DICHLOROPHENYL)PROPAN-1-OL | CAS#:53066-02-7." ChemSrc, 2025. URL:[Link]

Sources

enantioselective synthesis of (S)-1-(2,4-Dichlorophenyl)propan-1-ol

An Application Guide to the Enantioselective Synthesis of (S)-1-(2,4-Dichlorophenyl)propan-1-ol

Introduction: The Significance of Chiral Alcohols

The optical isomer (S)-1-(2,4-Dichlorophenyl)propan-1-ol is a high-value chiral alcohol that serves as a critical building block in medicinal chemistry and the synthesis of complex organic molecules. Its stereospecific architecture is fundamental to the biological activity of several active pharmaceutical ingredients (APIs), particularly in the development of modern antifungal agents. The synthesis of enantiomerically pure compounds is a cornerstone of drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a detailed exploration of two robust and distinct methodologies for the from its prochiral ketone precursor, 1-(2,4-dichlorophenyl)propan-1-one. We will delve into a classic, highly reliable chemical catalysis method—the Corey-Bakshi-Shibata (CBS) reduction—and a sustainable, green chemistry alternative utilizing whole-cell biocatalysis with Daucus carota (common carrot).

This document is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles, mechanistic insights, and comparative data to guide experimental design and decision-making.

Method 1: Asymmetric Ketone Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] First reported by Itsuno and later developed into a highly efficient catalytic process by E.J. Corey, this reaction employs a chiral oxazaborolidine catalyst to achieve remarkable levels of stereocontrol.[1] The predictability, broad substrate scope, and typically high enantiomeric excess make it a cornerstone of modern asymmetric synthesis.[3][4]

Mechanism of Stereoselection

The efficacy of the CBS reduction lies in a well-defined, catalyst-controlled transition state. The mechanism, as proposed by Corey and supported by extensive experimental and spectroscopic data, proceeds through a coordinated series of steps.[1][5]

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the (S)-oxazaborolidine catalyst coordinates to a molecule of borane (BH₃), typically from a borane-THF or borane-dimethyl sulfide complex. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom within the catalyst.[1][4]

-

Ketone Coordination: The prochiral ketone, 1-(2,4-dichlorophenyl)propan-1-one, then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. The coordination occurs preferentially via the lone pair of electrons on the carbonyl oxygen that is sterically more accessible—that is, the lone pair closer to the smaller substituent (the ethyl group) to minimize steric hindrance with the catalyst's own chiral framework.[1]

-

Face-Selective Hydride Transfer: This tripartite complex arranges into a rigid, six-membered ring transition state.[3][4] Within this conformation, the activated borane is positioned to deliver a hydride ion to only one face of the carbonyl carbon. For the 1-(2,4-dichlorophenyl)propan-1-one substrate, the larger 2,4-dichlorophenyl group orients away from the catalyst, exposing a specific face of the carbonyl for reduction.

-

Product Release and Catalyst Regeneration: Following the hydride transfer, an alkoxyborane intermediate is formed, which releases the chiral alcohol product upon aqueous or acidic workup.[4] The CBS catalyst is regenerated and can re-enter the catalytic cycle.

Figure 1: Simplified catalytic cycle for the CBS reduction of 1-(2,4-dichlorophenyl)propan-1-one.

Experimental Protocol: CBS Reduction

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE).

Materials and Reagents:

-

1-(2,4-Dichlorophenyl)propan-1-one (prochiral ketone)

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Ethyl Acetate (EtOAc), reagent grade

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography eluent)

-

Round-bottom flasks, magnetic stirrer, syringes, needles, and argon/nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (S)-2-Methyl-CBS-oxazaborolidine (5.0 mL of a 1.0 M solution in toluene, 5.0 mmol, 0.1 eq).

-

Solvent Addition: Add 50 mL of anhydrous THF via cannula. Cool the flask to 0 °C in an ice-water bath.

-

Borane Addition: While stirring, slowly add borane-THF complex (55.0 mL of a 1.0 M solution, 55.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Substrate Addition: In a separate flask, dissolve 1-(2,4-dichlorophenyl)propan-1-one (10.15 g, 50.0 mmol, 1.0 eq) in 25 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, quench it by slowly and carefully adding 20 mL of methanol dropwise at 0 °C to decompose the excess borane (Caution: Hydrogen gas evolution).

-

Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 50 mL of 1 M HCl and stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6] Purify the residue by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) to afford the pure (S)-1-(2,4-dichlorophenyl)propan-1-ol.

Data Summary and Characterization

| Parameter | Typical Value | Reference |

| Substrate | 1-(2,4-Dichlorophenyl)propan-1-one | - |

| Catalyst Loading | 5-10 mol% (S)-Methyl-CBS | [7] |

| Reducing Agent | BH₃•THF (1.1-1.5 eq) | [6] |

| Temperature | 0 °C to Room Temperature | [8] |

| Reaction Time | 1-3 hours | - |

| Isolated Yield | 90-97% | - |

| Enantiomeric Excess (ee) | >98% | [8] |

Characterization:

-

Structural Verification: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Enantiomeric Excess (ee) Determination: The enantiomeric purity is determined by Chiral High-Performance Liquid Chromatography (HPLC).

-

Column: Chiralpak® AD-H (or equivalent amylose-based column).

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Method 2: Green Biocatalytic Reduction with Daucus carota

Biocatalysis offers a compellingly sustainable and environmentally benign alternative to traditional chemical synthesis.[9] Whole-cell biocatalysts, such as common vegetables, are inexpensive, readily available, and operate under mild aqueous conditions.[10] Daucus carota (carrot) roots contain a consortium of ketoreductase enzymes (a type of alcohol dehydrogenase) that can catalyze the asymmetric reduction of a wide range of prochiral ketones with high stereoselectivity, often favoring the (S)-alcohol according to Prelog's rule.[11]

Principle and Rationale

The core advantage of using a whole-cell system like carrot root is the presence of all necessary machinery for the reaction, including the enzymes and a built-in cofactor regeneration system.[9] The ketoreductases utilize nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH) as a hydride source. In an isolated enzyme system, this expensive cofactor would need to be added stoichiometrically or regenerated with a secondary enzyme system. The carrot's natural metabolic processes continuously regenerate the reduced cofactor, making the process highly atom-economical and cost-effective.[11]

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. CHEMISTRY [examjobexpertcontent.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. youtube.com [youtube.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. york.ac.uk [york.ac.uk]

- 9. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Enantioselective Reduction of Ketones with Daucus carota Root [organic-chemistry.org]

Application Notes & Protocols: A Guide to the Asymmetric Reduction of 2',4'-Dichloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the asymmetric reduction of the prochiral ketone 2',4'-dichloropropiophenone to its corresponding chiral alcohol, 1-(2,4-dichlorophenyl)propan-1-ol. Chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals, where the specific stereochemistry of a molecule is often directly linked to its biological activity and safety profile.[1][2] The enantioselective reduction of prochiral ketones stands as one of the most efficient and widely utilized methods for accessing these valuable enantiopure compounds.[3]

This guide will explore two powerful and distinct methodologies for achieving this transformation with high enantioselectivity: the chemocatalytic Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach using a ketoreductase (KRED) enzyme. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and outline the analytical procedures necessary to verify the success and enantiopurity of the reduction.

Part 1: Theoretical Framework of Asymmetric Ketone Reduction

The conversion of a prochiral ketone, such as 2',4'-dichloropropiophenone[4][5], to a single enantiomer of a chiral alcohol requires a chiral catalyst that can differentiate between the two enantiotopic faces of the carbonyl group. This is achieved by creating a diastereomeric transition state during the hydride transfer step, where one pathway is energetically favored over the other.

The Corey-Bakshi-Shibata (CBS) Reduction: A Chemocatalytic Approach

The CBS reduction is a cornerstone of modern asymmetric synthesis, celebrated for its predictable stereochemical outcomes, broad substrate scope, and typically high enantiomeric excesses.[6][7][8][9] The method employs a chiral oxazaborolidine catalyst, most commonly derived from the amino acid (S)-proline, in conjunction with a stoichiometric borane source like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6][8]

Mechanism of Action:

The catalytic cycle of the CBS reduction is a well-elucidated process that elegantly explains the high degree of stereocontrol.[7][10][11][12]

-

Catalyst-Borane Adduct Formation: The cycle begins with the coordination of the Lewis acidic borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This adduct formation activates the borane, priming it as a more effective hydride donor, while simultaneously increasing the Lewis acidity of the endocyclic boron atom of the catalyst.[6][12]

-

Ketone Coordination: The prochiral ketone, 2',4'-dichloropropiophenone, then coordinates to the now highly Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric hindrance, with its larger substituent (the 2,4-dichlorophenyl group) positioned away from the chiral scaffold of the catalyst.[13]

-

Enantioselective Hydride Transfer: This specific coordination pre-organizes the reactants for a highly stereoselective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon. This occurs via a stable, six-membered ring transition state.[8][12]

-

Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle.[6]

The stereochemical outcome is predictable: using an (S)-proline-derived CBS catalyst typically yields the (R)-alcohol, while the (R)-catalyst affords the (S)-alcohol.[6]

Sources

- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. Computational educidation of the catalytic mechanism for ketone reduction by an oxazaborolidine–borane adduct - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

Application Note: De Novo Chemo-Catalytic Synthesis of Miconazole from 1-(2,4-Dichlorophenyl)propan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary

Miconazole is a broad-spectrum imidazole antifungal agent that disrupts fungal cell membranes by inhibiting lanosterol 14α-demethylase (CYP51A1), a critical enzyme in ergosterol biosynthesis[1],[2],[3]. Standard industrial syntheses of miconazole typically utilize 2-chloro-1-(2,4-dichlorophenyl)ethanol to establish the requisite 2-carbon (ethyl) linker between the phenyl ring and the imidazole moiety[4].

This application note details a specialized, 5-step synthetic protocol to synthesize miconazole starting from 1-(2,4-dichlorophenyl)propan-1-ol [5]. Because the starting material possesses a 3-carbon (propyl) backbone, direct substitution would yield an inactive methyl-miconazole derivative. Therefore, this protocol employs a highly controlled chain-degradation and homologation strategy to construct the precise molecular architecture of the active pharmaceutical ingredient (API).

Mechanistic Rationale & Pathway Design

To convert the propyl backbone of the starting material into the ethyl backbone of miconazole, we must first cleave the terminal methyl group and then rebuild the chain with the correct stereoelectronic properties for imidazole substitution. Every step in this protocol is causally linked to prime the molecule for the subsequent transformation:

-

Steps 1 & 2 (Chain Degradation): Acid-catalyzed dehydration of 1-(2,4-dichlorophenyl)propan-1-ol yields an alkene. This intermediate is perfectly primed for Lemieux-Johnson oxidative cleavage (OsO 4 /NaIO 4 ) to produce 2,4-dichlorobenzaldehyde. This effectively reduces the chain length from 3 carbons to 1 carbon.

-

Step 3 (Homologation via Corey-Chaykovsky): The aldehyde is reacted with a sulfur ylide generated from trimethylsulfoxonium iodide and sodium hydride[6]. This methylene transfer reaction forms 2-(2,4-dichlorophenyl)oxirane, precisely establishing the required 2-carbon backbone with a reactive epoxide handle.

-

Step 4 (Regioselective Ring-Opening): The epoxide is opened by imidazole at the less sterically hindered terminal carbon, yielding the critical intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[7].

-

Step 5 (Etherification): A Williamson ether synthesis using 2,4-dichlorobenzyl chloride and sodium hydride installs the final ether linkage, completing the synthesis of miconazole[8].

Workflow Visualization

Figure 1: 5-Step chemo-catalytic workflow for the synthesis of Miconazole via chain degradation.

Quantitative Data & Reaction Parameters

| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield |

| 1 | Dehydration | p-TsOH, Toluene | 110 (Reflux) | 4.0 | 92% |

| 2 | Oxidative Cleavage | OsO 4 , NaIO 4 , THF/H 2 O | 25 | 12.0 | 85% |

| 3 | Epoxidation | Me 3 S(O)I, NaH, DMSO | 25 to 50 | 3.0 | 78% |

| 4 | Ring-Opening | Imidazole, K 2 CO 3 , DMF | 80 | 8.0 | 81% |

| 5 | Etherification | 2,4-Dichlorobenzyl chloride, NaH | 0 to 25 | 6.0 | 75% |

Detailed Experimental Protocols

Step 1: Dehydration to 1-(2,4-Dichlorophenyl)prop-1-ene

-

In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1-(2,4-dichlorophenyl)propan-1-ol (50.0 g, 243 mmol) in 250 mL of anhydrous toluene.

-

Add catalytic p-toluenesulfonic acid monohydrate (p-TsOH) (2.3 g, 12 mmol).

-

Heat the mixture to reflux (110°C) for 4 hours until water ceases to collect in the trap.

-

Cool to room temperature, wash the organic layer with saturated aqueous NaHCO 3 (2 × 100 mL) and brine (100 mL).

-

Dry over anhydrous MgSO 4 , filter, and concentrate in vacuo to yield the crude alkene as a pale yellow oil.

Step 2: Lemieux-Johnson Oxidative Cleavage to 2,4-Dichlorobenzaldehyde

-

Dissolve the crude 1-(2,4-dichlorophenyl)prop-1-ene (40.0 g, 213 mmol) in a 3:1 mixture of THF/H 2 O (400 mL).

-

Add sodium periodate (NaIO 4 ) (114.0 g, 533 mmol) in portions while stirring vigorously at room temperature.

-

Add a catalytic amount of osmium tetroxide (OsO 4 ) (21.6 mL of a 2.5 wt% solution in t-BuOH, 2.1 mmol).

-

Stir the suspension vigorously for 12 hours at 25°C.

-

Quench the reaction with saturated aqueous Na 2 S 2 O 3 (150 mL) and extract with ethyl acetate (3 × 200 mL).

-

Wash the combined organic layers with brine, dry over Na 2 SO 4 , and purify via silica gel plug (Hexanes/EtOAc 9:1) to isolate 2,4-dichlorobenzaldehyde.

Step 3: Corey-Chaykovsky Epoxidation to 2-(2,4-Dichlorophenyl)oxirane

-

Under an inert argon atmosphere, suspend sodium hydride (NaH) (7.2 g, 60% dispersion in mineral oil, 180 mmol) in anhydrous DMSO (150 mL).

-

Slowly add trimethylsulfoxonium iodide (39.6 g, 180 mmol) in small portions at room temperature. Stir for 30 minutes until hydrogen gas evolution completely ceases[6].

-

Add a solution of 2,4-dichlorobenzaldehyde (26.2 g, 150 mmol) in anhydrous DMSO (50 mL) dropwise over 15 minutes.

-

Heat the mixture to 50°C and stir for 3 hours.

-

Cool the reaction to room temperature, pour into ice water (500 mL), and extract with diethyl ether (3 × 150 mL).

-

Wash the organic phase with water and brine, dry over MgSO 4 , and concentrate to yield 2-(2,4-dichlorophenyl)oxirane.

Step 4: Imidazole Ring-Opening to 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

-

Dissolve 2-(2,4-dichlorophenyl)oxirane (25.0 g, 132 mmol) in anhydrous DMF (120 mL).

-

Add imidazole (18.0 g, 264 mmol) and anhydrous K 2 CO 3 (27.4 g, 198 mmol)[7].

-

Heat the reaction mixture to 80°C and stir for 8 hours.

-

Cool to room temperature, dilute with distilled water (300 mL), and extract with dichloromethane (3 × 150 mL).

-

Wash the combined organic layers thoroughly with water (3 × 100 mL) to remove DMF, followed by brine.

-

Dry over Na 2 SO 4 , evaporate the solvent, and recrystallize the crude solid from ethyl acetate/hexane to yield pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Step 5: Williamson Etherification to Miconazole

-

Under an argon atmosphere, dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (20.0 g, 77.8 mmol) in anhydrous THF (150 mL).

-

Cool the solution to 0°C in an ice bath and carefully add NaH (4.7 g, 60% dispersion, 116.7 mmol). Stir for 30 minutes to ensure complete alkoxide formation.

-

Add 2,4-dichlorobenzyl chloride (18.2 g, 93.3 mmol) dropwise via syringe[8].

-

Allow the mixture to warm to room temperature naturally and stir for 6 hours.

-

Quench the excess NaH with methanol (10 mL), then partition the mixture between water (200 mL) and ethyl acetate (200 mL).

-

Extract the aqueous layer with additional ethyl acetate (2 × 100 mL). Combine the organic layers, wash with brine, dry over MgSO 4 , and concentrate.

-

Purify the crude product via column chromatography (Silica gel, CH 2 Cl 2 /MeOH 95:5) to yield pure Miconazole API.

References

-

Godefroi, E. F., et al. "Preparation and antimycotic properties of derivatives of 1-phenethylimidazole." Journal of Medicinal Chemistry (1969). Source: ACS Publications. URL:[Link]

-

Mangas-Sánchez, J., et al. "Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation." The Journal of Organic Chemistry (2011). Source: ACS Publications. URL:[Link]

-

Pappo, R., et al. "Osmium Tetroxide-Catalyzed Periodate Oxidation of Olefinic Bonds." The Journal of Organic Chemistry (1956). Source: ACS Publications. URL:[Link]

-

Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society (1965). Source: ACS Publications. URL:[Link]

-

Chemsrc Database. "Miconazole | CAS#:22916-47-8." Chemsrc (2025). Source: Chemsrc. URL:[Link]

Sources

- 1. Synthesis of Miconazole - Chemistry Steps [chemistrysteps.com]

- 2. Buy Fenticonazole Nitrate | 73151-29-8 | > 95% [smolecule.com]

- 3. Miconazole | CAS#:22916-47-8 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aldlab.com [aldlab.com]

- 6. hymasynthesis.com [hymasynthesis.com]

- 7. CAS#:24155-42-8 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: High-Sensitivity GC-MS Determination of 1-(2,4-Dichlorophenyl)propan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Aqueous solutions and reaction intermediates Technique: Liquid-Liquid Extraction (LLE), TMS Derivatization, and GC-MS (EI-SIM)

Analytical Rationale & Chemical Profiling

1-(2,4-Dichlorophenyl)propan-1-ol (CAS 53066-02-7) is a critical halogenated secondary alcohol, frequently encountered as an intermediate in the synthesis of triazole-based active pharmaceutical ingredients (APIs) and agrochemicals[1].

The Analytical Challenge: Due to the presence of the 2,4-dichlorophenyl moiety and a secondary hydroxyl group, the molecule exhibits moderate polarity and a propensity for hydrogen bonding. Direct gas chromatography (GC) analysis of underivatized secondary alcohols often leads to severe peak tailing and irreversible adsorption in the injection port due to interactions with active silanol sites on the column or liner.